2-Chloro-4-methyl-5-nitrobenzaldehyde
Description
The aldehyde functional group at position 1 makes it a reactive intermediate in organic synthesis, particularly in the formation of Schiff bases, coordination complexes, or pharmaceutical precursors . The electron-withdrawing nitro group at position 5 enhances the electrophilicity of the aldehyde, while the methyl group at position 4 contributes steric bulk and may influence solubility in nonpolar solvents. This compound’s unique substitution pattern distinguishes it from structurally related analogs, as discussed below.
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3 |
InChI Key |
ZTLNRVJQOKUJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-4-methyl-5-nitrobenzaldehyde typically involves multi-step chemical reactions. One common method includes the nitration of 2-Chloro-4-methylbenzaldehyde using nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The chloro and methyl groups may influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Chloro-4-fluorobenzaldehyde ()
- Structural Differences : Replaces the methyl group (position 4) with fluorine and lacks the nitro group (position 5).
- Functional Impact :
- Fluorine’s electronegativity increases electron withdrawal at position 4, altering electronic distribution compared to the methyl group’s inductive donation.
- Absence of the nitro group reduces overall electrophilicity, making the aldehyde less reactive toward nucleophilic additions.
- Applications : Fluorinated analogs are often used in agrochemicals or medicinal chemistry due to fluorine’s metabolic stability .
Methyl 2-Chloro-5-methyl-4-nitrobenzoate ()
- Structural Differences : Nitro and methyl groups are swapped (nitro at 4, methyl at 5), and the aldehyde is replaced with a methyl ester.
- Functional Impact :
- The ester group (-COOCH₃) is less reactive than an aldehyde, favoring hydrolysis or transesterification over nucleophilic addition.
- Nitro at position 4 may direct electrophilic substitution differently compared to nitro at position 5.
- Applications : Esters like this are intermediates in polymer or prodrug synthesis .
2-Chloro-5-nitrobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone ()
- Structural Differences : Features a hydrazone-linked triazine moiety at the aldehyde group and lacks the methyl group at position 4.
- Functional Impact: The hydrazone group enables coordination chemistry (e.g., metal complexation), while the triazine ring adds planar rigidity.
- Applications : Hydrazone derivatives are explored as ligands in catalysis or antitumor agents .
5-Chloro-2-hydroxybenzaldehyde ()
- Functional Impact: Hydroxyl group enables hydrogen bonding, influencing crystal packing (as seen in its single-crystal X-ray structure).
- Applications : Hydroxybenzaldehydes are precursors to antioxidants or antimicrobial agents .
Research Implications and Gaps
- Electronic Effects : Nitro at position 5 in the target compound enhances electrophilicity, but its impact on regioselectivity in substitution reactions requires further study.
- Steric vs. Electronic Trade-offs : The methyl group at position 4 may hinder reactions at the ortho position, contrasting with fluoro analogs .
- Data Limitations : Molecular weight discrepancies in (e.g., C10H19N vs. expected formula for the benzoate) highlight the need for verification in cited sources.
This analysis underscores the importance of substitution patterns in dictating reactivity and application profiles. Further experimental studies, particularly crystallographic or spectroscopic comparisons, would deepen mechanistic understanding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
